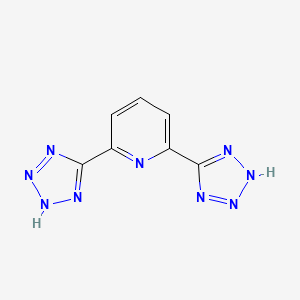
2,6-Bis(tetrazolyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis(2H-tetrazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two tetrazole groups at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(2H-tetrazol-5-yl)pyridine typically involves the reaction of 2,6-pyridinedicarbonitrile with sodium azide in the presence of ammonium chloride and lithium chloride in anhydrous dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then cooled, and the product is precipitated by acidification with hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for 2,6-bis(2H-tetrazol-5-yl)pyridine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2,6-bis(2H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The tetrazole groups can participate in nucleophilic substitution reactions.
Coordination Reactions: The compound can form coordination complexes with transition metals, which are of interest in materials science and catalysis.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of the tetrazole groups.
Ammonium Chloride and Lithium Chloride: Facilitate the formation of the tetrazole rings.
Dimethylformamide (DMF): A solvent that provides a suitable medium for the reaction.
Major Products Formed
The primary product of interest is 2,6-bis(2H-tetrazol-5-yl)pyridine itself. depending on the reaction conditions and reagents used, various coordination complexes and substituted derivatives can also be synthesized.
科学研究应用
2,6-bis(2H-tetrazol-5-yl)pyridine has several scientific research applications:
作用机制
The mechanism of action of 2,6-bis(2H-tetrazol-5-yl)pyridine primarily involves its ability to coordinate with metal ions. The tetrazole groups and the pyridine ring provide multiple coordination sites, allowing the compound to form stable complexes. These complexes can then participate in various catalytic and biological processes, depending on the metal ion and the specific application .
相似化合物的比较
Similar Compounds
2,5-bis(2H-tetrazol-5-yl)pyridine: Similar structure but with tetrazole groups at the 2 and 5 positions.
2-(1H-tetrazol-5-yl)pyridine: Contains a single tetrazole group at the 2 position.
2,6-bis(benzimidazol-2-yl)pyridine: Features benzimidazole groups instead of tetrazole groups.
Uniqueness
2,6-bis(2H-tetrazol-5-yl)pyridine is unique due to the presence of two tetrazole groups at the 2 and 6 positions, which enhances its ability to form stable coordination complexes. This structural feature makes it particularly valuable in materials science and catalysis applications.
属性
分子式 |
C7H5N9 |
|---|---|
分子量 |
215.18 g/mol |
IUPAC 名称 |
2,6-bis(2H-tetrazol-5-yl)pyridine |
InChI |
InChI=1S/C7H5N9/c1-2-4(6-9-13-14-10-6)8-5(3-1)7-11-15-16-12-7/h1-3H,(H,9,10,13,14)(H,11,12,15,16) |
InChI 键 |
JNFNAWKHINCFOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)C2=NNN=N2)C3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















